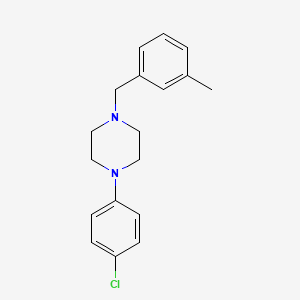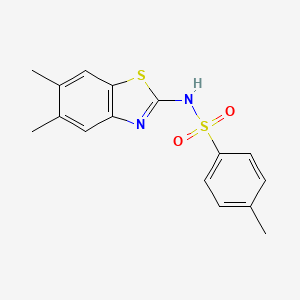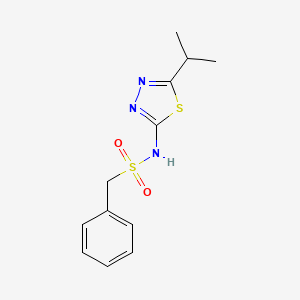![molecular formula C15H28N2O3S B5635135 [3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
- The synthesis of compounds related to [3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol typically involves condensation reactions. For instance, in synthesizing [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, diphenyl(piperidin-4-yl)methanol condenses with p-toluenesulfonyl chloride using methylene dichloromethane and triethylamine (Girish et al., 2008).
Molecular Structure Analysis
- X-ray crystallography is commonly used to analyze the molecular structure of these compounds. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was found to crystallize in the monoclinic crystal class, with the piperidine ring in a chair conformation (Girish et al., 2008).
Chemical Reactions and Properties
- The chemical reactions often involve inter and intramolecular hydrogen bonds, as observed in the crystal structure of similar compounds. For example, in the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, both inter and intramolecular hydrogen bonds of the types O–H···O and C–H···O are present (Girish et al., 2008).
Physical Properties Analysis
- The physical properties such as crystal class, space group, cell parameters, and volume are essential in understanding these compounds. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol exhibits specific crystallographic characteristics like cell parameters a = 10.2490(13) Å, b = 11.4710(9) Å, c = 20.997(3) Å, and β = 116.344(3)° (Girish et al., 2008).
Chemical Properties Analysis
- The chemical properties can be deduced from the molecular structure and synthesis process. The chair conformation of the piperidine ring and the geometry around the sulfur atom, as in related compounds, indicate specific reactivity and interaction potential (Girish et al., 2008).
Eigenschaften
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-pyrrolidin-1-ylsulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-14(2)6-8-15(13-18)7-5-11-17(12-15)21(19,20)16-9-3-4-10-16/h6,18H,3-5,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCGZAUZZOKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)S(=O)(=O)N2CCCC2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)

![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)

